Copper;selane

Description

Copper selenide (CuxSe) refers to a family of inorganic compounds composed of copper and selenium, with variable stoichiometries such as CuSe, Cu2Se, and Cu3Se2. These materials exhibit unique electrical and catalytic properties, making them valuable in applications ranging from conductive coatings to heterogeneous catalysis . Copper selenide is synthesized via methods like adsorption/diffusion on polymer fibers, where it forms dense conductive layers that significantly reduce electrical resistance in materials like polyamide (PA) and polyacrylonitrile (PAN) . Its structure and reactivity are influenced by the chalcogenide (selenium) coordination, which differs from sulfur analogs due to selenium’s larger atomic radius and lower electronegativity .

Properties

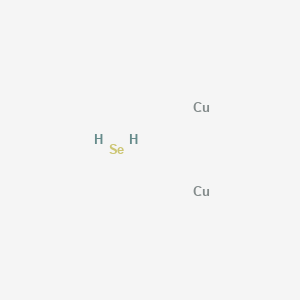

Molecular Formula |

Cu2H2Se |

|---|---|

Molecular Weight |

208.08 g/mol |

IUPAC Name |

copper;selane |

InChI |

InChI=1S/2Cu.H2Se/h;;1H2 |

InChI Key |

QARNQWSLUXBWHV-UHFFFAOYSA-N |

Canonical SMILES |

[Cu].[Cu].[SeH2] |

Origin of Product |

United States |

Preparation Methods

Copper selenide can be synthesized using various methods, including:

Colloidal Methods: This involves the reaction of copper salts with selenium precursors in the presence of stabilizing agents to form nanoparticles.

Solvothermal Methods: Copper and selenium precursors are dissolved in a solvent and heated under pressure to form copper selenide.

Sonochemical Methods: Ultrasound waves are used to induce the reaction between copper and selenium precursors, resulting in the formation of copper selenide.

Surfactant-Assisted Methods: Surfactants are used to control the size and shape of copper selenide nanoparticles during synthesis.

Ball Milling: Bulk copper selenide is mechanically ground to produce nanoparticles.

Chemical Reactions Analysis

Copper selenide undergoes various chemical reactions, including:

Oxidation: Copper selenide can be oxidized to form copper oxide and selenium dioxide under specific conditions.

Reduction: It can be reduced to elemental copper and selenium using reducing agents such as hydrogen gas.

Substitution: Copper selenide can undergo substitution reactions where selenium atoms are replaced by other chalcogens like sulfur.

Common reagents used in these reactions include hydrogen gas, oxygen, and various chalcogen precursors. The major products formed from these reactions are copper oxide, selenium dioxide, elemental copper, and substituted copper chalcogenides .

Scientific Research Applications

Copper selenide has a wide range of scientific research applications, including:

Thermoelectrics: Copper selenide is used in thermoelectric devices due to its high Seebeck coefficient and low thermal conductivity.

Photovoltaics: It is used in the production of thin-film solar cells, particularly in copper indium gallium selenide (CIGS) solar cells.

Biomedical Applications: Copper selenide nanoparticles have shown potential in antimicrobial and anticancer applications due to their unique properties

Mechanism of Action

The mechanism of action of copper selenide involves its interaction with various molecular targets and pathways. In thermoelectric applications, copper selenide’s high Seebeck coefficient and low thermal conductivity enable efficient conversion of heat to electricity . In catalysis, copper selenide nanoparticles provide active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, copper selenide nanoparticles generate reactive oxygen species that can kill bacteria and cancer cells .

Comparison with Similar Compounds

Copper Selenide vs. Copper Sulfide (CuS)

Structural and Electronic Properties :

- Atomic Differences : Selenium (Se) has a larger atomic radius (120 pm vs. sulfur’s 104 pm) and lower electronegativity (2.55 vs. 2.58), leading to longer bond lengths and reduced bond strength in CuxSe compared to CuS .

- Electrical Conductivity : CuxSe-modified PA fibers exhibit a 10^3-fold reduction in electrical resistance, outperforming sulfur analogs due to selenium’s superior charge-carrier mobility .

Copper Selenide vs. Copper Selenate (CuSeO4·5H2O)

Chemical Stability :

- Hydration Effects : Copper selenate pentahydrate is hygroscopic and water-soluble, limiting its use in moisture-sensitive environments. In contrast, CuxSe is stable under ambient conditions and retains conductivity even after cyclic treatment .

- Synthesis : CuxSe is synthesized via adsorption/diffusion on polymers, while copper selenate requires aqueous redox reactions, complicating large-scale production .

Functional Roles :

Copper Selenide vs. Zinc Selenide (ZnSe)

Material Performance :

- Bandgap : ZnSe has a wider bandgap (2.7 eV) than CuxSe (1.2–1.8 eV), making it more suitable for optoelectronics but less effective in conductive coatings .

- Thermal Stability : ZnSe decomposes above 400°C, whereas CuxSe maintains structural integrity up to 600°C, favoring high-temperature applications .

Data Tables

Table 1: Comparison of Selenium and Sulfur in Copper Compounds

| Property | Selenium (Se) | Sulfur (S) |

|---|---|---|

| Atomic Radius (pm) | 120 | 104 |

| Electronegativity | 2.55 | 2.58 |

| Cu-Binding Constant (log K) | 8.2 (NNSeN) | 6.9 (NNSN) |

| Conductivity Enhancement | 10^3-fold | 10^2-fold |

Table 2: Catalytic Performance of Copper Compounds

| Compound | Reaction | Conversion Efficiency (%) |

|---|---|---|

| CuxSe | Benzene Oxidation | 92 |

| CuS | Benzene Oxidation | 78 |

| Cu(II)-Quinaldinate | Cyclohexene Oxidation | 85 |

Source: Data from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.